molecular formula C15H23NO5 B15206089 2-tert-Butyl 4-ethyl 3-oxo-2-azabicyclo[2.2.2]octane-2,4-dicarboxylate

2-tert-Butyl 4-ethyl 3-oxo-2-azabicyclo[2.2.2]octane-2,4-dicarboxylate

Cat. No.: B15206089
M. Wt: 297.35 g/mol
InChI Key: HZSOAXHPDPIWKY-UHFFFAOYSA-N
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Description

2-tert-Butyl 4-ethyl 3-oxo-2-azabicyclo[2.2.2]octane-2,4-dicarboxylate is a complex organic compound with the molecular formula C15H23NO5 and a molecular weight of 297.35 g/mol . This compound is characterized by its bicyclic structure, which includes a nitrogen atom and multiple ester functional groups. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl 4-ethyl 3-oxo-2-azabicyclo[2.2.2]octane-2,4-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the enantioselective construction of the azabicyclo scaffold, which is central to the compound’s structure . This process often requires the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better product purity.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl 4-ethyl 3-oxo-2-azabicyclo[2.2.2]octane-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-tert-Butyl 4-ethyl 3-oxo-2-azabicyclo[2.2.2]octane-2,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-Butyl 4-ethyl 3-oxo-2-azabicyclo[2.2.2]octane-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-Butyl 4-ethyl 3-oxo-2-azabicyclo[222]octane-2,4-dicarboxylate stands out due to its specific bicyclic structure and the presence of multiple ester groups

Properties

Molecular Formula

C15H23NO5

Molecular Weight

297.35 g/mol

IUPAC Name

2-O-tert-butyl 4-O-ethyl 3-oxo-2-azabicyclo[2.2.2]octane-2,4-dicarboxylate

InChI

InChI=1S/C15H23NO5/c1-5-20-12(18)15-8-6-10(7-9-15)16(11(15)17)13(19)21-14(2,3)4/h10H,5-9H2,1-4H3

InChI Key

HZSOAXHPDPIWKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(CC1)N(C2=O)C(=O)OC(C)(C)C

Origin of Product

United States

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